molecular formula C18H14O3 B12379484 A2AAR antagonist 2

A2AAR antagonist 2

Cat. No.: B12379484
M. Wt: 278.3 g/mol
InChI Key: UDWXDBSSLXWGSC-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A2AAR antagonist 2 is a compound that targets the A2A adenosine receptor, a subtype of adenosine receptors which are G protein-coupled receptors. These receptors play critical roles in various physiological and pathological processes, including neurodegenerative diseases, inflammation, and cancer. This compound has gained attention for its potential therapeutic applications, particularly in the fields of oncology and neurology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of A2AAR antagonist 2 typically involves the use of purine derivatives One common synthetic route includes the preparation of 2,6,9-trisubstituted purine derivativesReaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

A2AAR antagonist 2 undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized purine derivatives .

Scientific Research Applications

A2AAR antagonist 2 has a wide range of scientific research applications:

    Chemistry: Used as a tool to study the structure and function of adenosine receptors.

    Biology: Investigated for its role in modulating immune responses and inflammation.

    Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases, cancer, and inflammatory conditions.

    Industry: Utilized in the development of new drugs and therapeutic agents .

Mechanism of Action

A2AAR antagonist 2 exerts its effects by binding to the A2A adenosine receptor, thereby blocking the action of adenosine. This inhibition prevents the activation of downstream signaling pathways, such as the cAMP/PKA/CREB pathway, which are involved in various cellular processes. By blocking these pathways, this compound can modulate immune responses, reduce inflammation, and inhibit tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

A2AAR antagonist 2 is unique in its specific binding affinity and selectivity for the A2A adenosine receptor. Its distinct chemical structure allows for targeted inhibition of the receptor, making it a valuable tool in both research and therapeutic applications .

Properties

Molecular Formula

C18H14O3

Molecular Weight

278.3 g/mol

IUPAC Name

(E)-3-(1-benzofuran-5-yl)-1-(3-methoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C18H14O3/c1-20-16-4-2-3-14(12-16)17(19)7-5-13-6-8-18-15(11-13)9-10-21-18/h2-12H,1H3/b7-5+

InChI Key

UDWXDBSSLXWGSC-FNORWQNLSA-N

Isomeric SMILES

COC1=CC=CC(=C1)C(=O)/C=C/C2=CC3=C(C=C2)OC=C3

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C=CC2=CC3=C(C=C2)OC=C3

Origin of Product

United States

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